(1R)-2,2-Difluorocyclopropanaminehydrochloride
Description
Historical Context of Fluorinated Cyclopropane (B1198618) Derivatives in Chemical Synthesis
The synthesis and study of cyclopropane derivatives have a rich history in organic chemistry, valued for their unique reactivity stemming from significant ring strain. The incorporation of fluorine into these small rings is a more recent development, driven by the desire to modulate properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules. Early methods for creating gem-difluorocyclopropanes often involved the addition of difluorocarbene to alkenes. Over the decades, these methods have been refined to be more efficient and applicable to a wider range of substrates, paving the way for the synthesis of complex fluorinated cyclopropane-containing molecules.
Significance of Chirality in Small Ring Systems for Molecular Construction
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. wikipedia.orgnih.gov For small, rigid ring systems like cyclopropane, the spatial arrangement of substituents is fixed, making stereochemistry particularly crucial. In a biological context, the two enantiomers (non-superimposable mirror images) of a chiral molecule can interact very differently with chiral biological targets such as enzymes and receptors. mdpi.com One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. mdpi.com Therefore, the ability to synthesize stereochemically pure compounds, such as a single enantiomer of a difluorocyclopropylamine, is of paramount importance for the development of safe and effective pharmaceuticals. rsc.org The rigidity of the cyclopropane scaffold makes it an excellent platform for presenting functional groups in well-defined three-dimensional orientations. researchgate.net
The Role of (1R)-2,2-Difluorocyclopropanamine in Contemporary Chemical Research
(1R)-2,2-Difluorocyclopropanamine, as its hydrochloride salt, represents a specific, enantiomerically pure building block. Its structure combines the gem-difluoro group on the cyclopropane ring with a chiral amine. This combination of features makes it a valuable synthon for introducing the difluorocyclopropylamine motif into larger, more complex molecules. Researchers are exploring its use in the synthesis of novel compounds that may have applications in various areas of chemical and medicinal research. The primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
Scope and Academic Relevance of the Research on (1R)-2,2-Difluorocyclopropanamine
The academic relevance of (1R)-2,2-Difluorocyclopropanamine hydrochloride lies in its potential as a chiral building block for the synthesis of new chemical entities with tailored properties. Research in this area contributes to the broader field of fluorine chemistry and asymmetric synthesis. The development of efficient and stereoselective routes to this and related compounds is a significant focus of academic and industrial research. The study of its properties and reactivity helps to expand the toolbox available to synthetic chemists for the construction of complex molecules. While detailed research specifically on the hydrochloride salt of the (1R)-enantiomer is not extensively published, the broader class of fluorinated cyclopropylamines is a subject of ongoing investigation. rsc.orgbohrium.com
Chemical Properties and Synthesis
The utility of (1R)-2,2-Difluorocyclopropanamine hydrochloride in chemical synthesis is underpinned by its specific chemical properties and the methods available for its preparation.
Physicochemical Properties
The physicochemical properties of (1R)-2,2-Difluorocyclopropanamine hydrochloride are influenced by the presence of the fluorine atoms, the strained cyclopropane ring, and the amine hydrochloride group. The hydrochloride salt form generally imparts greater water solubility and crystallinity compared to the free base.
Below is a table of computed and known properties for the related compound 2,2-Difluorocyclopropan-1-amine and its hydrochloride salt.
| Property | Value |
| Molecular Formula | C₃H₆ClF₂N |
| Molecular Weight | 129.54 g/mol |
| CAS Number | 105614-25-3 (for the hydrochloride salt of the racemic mixture) |
| Appearance | Solid (expected) |
| Solubility | Expected to be soluble in water and polar organic solvents |
Data sourced from publicly available chemical databases for the racemic hydrochloride salt.
Synthesis and Enantioselective Routes
The synthesis of enantiomerically pure cyclopropanes is a challenge in organic synthesis. For a compound like (1R)-2,2-Difluorocyclopropanamine, two main strategies can be envisaged: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This could involve the use of a chiral catalyst in the cyclopropanation step or the use of a chiral auxiliary that directs the stereochemical outcome of the reaction, which is then removed in a later step.
Resolution of Racemic Mixtures: A more common approach for obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This typically involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from its salt.
While specific synthetic routes for (1R)-2,2-Difluorocyclopropanamine hydrochloride are not widely detailed in peer-reviewed literature, methods for synthesizing related chiral fluorinated cyclopropylamines have been reported, often involving enzymatic resolutions or asymmetric catalysis.
Applications in Chemical Research
The primary application of (1R)-2,2-Difluorocyclopropanamine hydrochloride in chemical research is as a specialized chiral building block.
Role as a Chiral Building Block
The presence of a primary amine and a difluorocyclopropyl group in a stereochemically defined manner makes this compound a valuable starting material for the synthesis of more complex chiral molecules. The amine can be readily derivatized through a variety of reactions, including amide bond formation, reductive amination, and N-alkylation, to incorporate the (1R)-2,2-difluorocyclopropyl moiety into a target structure.
Potential in Medicinal Chemistry
The difluorocyclopropyl group is often used as a bioisostere for other chemical groups, such as a phenyl ring or an isopropyl group. Its inclusion can lead to improved metabolic stability and enhanced binding to biological targets. The specific stereochemistry of the (1R) enantiomer can be critical for achieving the desired biological activity and selectivity. Therefore, this compound is of interest to medicinal chemists for the synthesis of novel drug candidates.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Principles and Control in the Chemistry of 1r 2,2 Difluorocyclopropanamine
Absolute Configuration Assignment and Determination Methods
The unambiguous assignment of the (1R) absolute configuration at the C1 position is fundamental to the stereochemical identity of the molecule. Several advanced analytical techniques are employed for this purpose, each offering a distinct approach to elucidating the three-dimensional arrangement of atoms.
X-ray Crystallography: This technique provides the most definitive determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable salt or derivative of (1R)-2,2-difluorocyclopropanamine, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of each atom, allowing for the unambiguous assignment of the 'R' or 'S' configuration based on Cahn-Ingold-Prelog priority rules.
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic method for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. arxiv.orgnih.gov The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated by Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the 'R' form). rsc.org A match between the experimental and calculated spectra confirms the absolute configuration of the sample. youtube.com This method is particularly valuable as it does not require crystallization. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): In this method, the chiral amine is reacted with an enantiopure CDA, such as α-fluorinated phenylacetic phenylselenoester (FPP) or Mosher's acid, to form a pair of diastereomers. frontiersin.org These diastereomers exhibit distinct NMR spectra, particularly in ¹⁹F NMR if a fluorine-containing CDA is used. frontiersin.orgnih.gov By analyzing the chemical shift differences (Δδ) between the diastereomeric products and comparing them to established empirical models or computational predictions, the absolute configuration of the original amine can be deduced. frontiersin.orgnih.gov
| Method | Principle | Phase | Key Advantage | Limitation |
|---|---|---|---|---|
| X-ray Crystallography | X-ray diffraction from a single crystal | Solid | Unambiguous, provides full 3D structure | Requires a suitable single crystal |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Solution | Does not require crystallization | Requires computational comparison |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals | Solution | Widely accessible instrumentation | Requires chemical modification and can be model-dependent |
Diastereoselective Control in Reactions Involving the Cyclopropane (B1198618) Ring
The pre-existing stereocenter at C1 of (1R)-2,2-difluorocyclopropanamine exerts significant influence over reactions occurring at other positions on the cyclopropane ring. This substrate-controlled diastereoselectivity is crucial for synthesizing more complex, stereochemically defined molecules. For instance, in reactions involving the functionalization of the C3 position, the chiral amine moiety can direct the approach of incoming reagents. The steric bulk of the amine group (or a protected form) can block one face of the cyclopropane ring, forcing the reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. This principle is applied in various transformations, including metal-catalyzed C-H functionalization or cycloaddition reactions, where the stereochemical outcome is dictated by the inherent chirality of the starting material. rsc.orgnih.gov
Enantioselective Transformations Guided by the Chiral Amine Moiety
The chiral amine group in (1R)-2,2-difluorocyclopropanamine can serve as a chiral auxiliary, directing the stereochemical course of a reaction to create new stereocenters with high enantioselectivity. In this role, the amine is temporarily incorporated into a substrate, guides a stereoselective transformation, and is then cleaved. For example, acylated derivatives of the amine can be used in asymmetric alkylation or addition reactions, where the defined stereochemistry of the cyclopropylamine (B47189) fragment controls the facial selectivity of the reaction. This strategy is a cornerstone of asymmetric synthesis for producing enantiomerically pure compounds. nih.govrsc.org
Conformational Analysis and its Impact on Stereochemical Outcomes
The reactivity and stereochemical directing ability of (1R)-2,2-difluorocyclopropanamine hydrochloride are heavily influenced by its preferred three-dimensional shape, or conformation. slideshare.netyoutube.com The conformation around the C-N bond is particularly significant. Computational and experimental studies on similar fluorinated ethylammonium (B1618946) salts reveal a strong preference for a gauche arrangement between the positively charged ammonium (B1175870) group and the electronegative fluorine atoms. beilstein-journals.orgnih.govresearchgate.net
This phenomenon, known as the "double gauche effect," is attributed to a combination of stabilizing factors:
Hyperconjugation: A stabilizing interaction occurs between the C-H bonding orbitals (σC-H) and the anti-bonding orbitals of the C-F bonds (σ*C-F). wikipedia.org This overlap is maximized in a gauche conformation. nih.gov
Electrostatic Attraction: There is an attractive Coulombic interaction between the positively charged nitrogen atom and the highly electronegative, partially negatively charged fluorine atoms. beilstein-journals.orgnih.gov
This conformational locking has a profound impact on reactivity. By restricting the rotational freedom of the molecule, it presents a more defined three-dimensional structure to approaching reagents. This pre-organization can enhance stereoselectivity in reactions, as one reaction pathway becomes significantly more favorable due to lower steric hindrance or better orbital alignment, directly influencing the stereochemical outcome. youtube.comyoutube.com
| Interaction Type | Description | Favored Conformation |
|---|---|---|
| Hyperconjugation | Donation of electron density from σC-H to σ*C-F orbitals | Gauche |
| Electrostatic | Attractive force between the N⁺H₃ group and the electronegative F atoms | Gauche |
| Steric Repulsion | Repulsive force between bulky groups | Anti (generally, but weaker here) |
Chiral Pool Strategy and its Application in Accessing Fluorinated Cyclopropylamines
The "chiral pool" is a synthetic strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. mdpi.com This approach is a practical and efficient way to synthesize complex chiral molecules like (1R)-2,2-difluorocyclopropanamine. For instance, a synthesis could begin with a chiral precursor like L-menthol, which serves as a chiral auxiliary to direct a key stereochemical step. mdpi.com Another route might involve the asymmetric cyclopropanation of an olefin using a catalyst system derived from a chiral ligand, such as those based on pinene. rsc.orgorganic-chemistry.org By starting with a molecule of known absolute configuration from the chiral pool, the stereochemistry is built into the synthetic route from the outset, avoiding the need for chiral resolution or complex asymmetric catalysis at later stages.
Reactivity Profiles and Advanced Chemical Transformations of 1r 2,2 Difluorocyclopropanamine Derivatives
Reactions Involving the Amine Functional Group
The primary amine group in (1R)-2,2-difluorocyclopropanamine serves as a versatile handle for a variety of chemical modifications, allowing for its incorporation into larger molecular scaffolds.
The amine functionality readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. These reactions are typically carried out under standard conditions and are fundamental in peptide synthesis and the construction of complex organic molecules.
Similarly, condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. These imines can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| (1R)-2,2-Difluorocyclopropanamine | Carboxylic Acid/Acid Chloride | Amide | Standard coupling reagents (e.g., EDC, DCC) or base |
| (1R)-2,2-Difluorocyclopropanamine | Aldehyde/Ketone | Imine | Acid or base catalysis, often with removal of water |
The nucleophilic nature of the amine group allows it to participate in various coupling reactions. For instance, it can be arylated or alkylated through Buchwald-Hartwig or similar cross-coupling methodologies, providing access to a range of N-substituted derivatives.
Furthermore, the amine functionality is a key component in the synthesis of nitrogen-containing heterocycles. Through condensation and cyclization reactions with appropriate bifunctional electrophiles, a diverse array of heterocyclic systems can be constructed, incorporating the unique difluorocyclopropane moiety. nih.govresearchgate.netfrontiersin.org These reactions are often pivotal in the development of novel pharmaceutical agents.
Transformations of the Difluorocyclopropane Ring System
The strained three-membered ring of difluorocyclopropanes, combined with the strong electron-withdrawing effect of the geminal fluorine atoms, imparts a unique reactivity profile, making it susceptible to various ring-opening and rearrangement reactions. beilstein-journals.orgnih.gov
Gem-difluorocyclopropanes are known to undergo thermally induced rearrangements. acs.orgacs.org The substitution of hydrogen with fluorine weakens the distal C-C bond (the bond opposite to the CF2 group), making it prone to homolytic cleavage upon heating. beilstein-journals.orgnih.gov This property has been exploited in vinylcyclopropane (B126155) rearrangements to synthesize difluorinated cyclopentenes. nih.govnih.gov The stereochemistry of the substituents on the cyclopropane (B1198618) ring and the vinyl group can influence the reaction pathway and the stereochemical outcome of the product. nih.gov
Ring-opening reactions of gem-difluorocyclopropanes can be initiated by various reagents and catalysts, leading to the formation of fluoroalkenes. rsc.orgrsc.orgresearchgate.net Transition metal catalysis, particularly with palladium, has been extensively studied for these transformations, allowing for cross-coupling reactions with a wide range of nucleophiles. rsc.orgrwth-aachen.de The regioselectivity of the ring-opening is a key aspect of these reactions and can often be controlled by the choice of catalyst and reaction conditions.
| Reaction Type | Key Features | Resulting Products |
| Thermal Rearrangement | Homolytic cleavage of the distal C-C bond | Rearranged isomers (e.g., difluorocyclopentenes from vinylcyclopropanes) |
| Transition Metal-Catalyzed Ring-Opening | C-C and/or C-F bond activation | Fluoroalkenes, functionalized allyl compounds |
The electronic nature of the gem-difluoro group significantly influences the stability and reactivity of adjacent charged or radical centers.
Carbocation Chemistry: The formation of a carbocation adjacent to the difluorocyclopropane ring is generally destabilized by the electron-withdrawing fluorine atoms. rsc.orgnih.gov However, reactions proceeding through such intermediates have been observed, often leading to ring-opened products. beilstein-journals.orgnih.gov The regioselectivity of C-C bond cleavage in these reactions can be influenced by the substitution pattern on the ring. beilstein-journals.org
Carbanion Chemistry: Carbanions alpha to the difluorocyclopropane ring can be generated, although the inductive effect of the fluorine atoms can influence their stability and subsequent reactivity. wikipedia.orgsiue.edu These carbanionic intermediates can participate in reactions with various electrophiles. wikipedia.org
Radical Chemistry: The difluorocyclopropane ring can be opened under radical conditions. beilstein-journals.orgnih.gov For instance, radical-mediated ring-opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can lead to the formation of difluorohomoallyl iodides. beilstein-journals.org The reaction proceeds via a cyclopropylmethyl radical which rapidly undergoes ring-opening. beilstein-journals.org
| Intermediate | Stability/Reactivity | Typical Reactions |
| Carbocation | Destabilized by electron-withdrawing fluorine atoms | Ring-opening, rearrangements |
| Carbanion | Stability influenced by inductive effects | Reactions with electrophiles |
| Radical | Can lead to ring-opening | Formation of homoallylic systems |
Gem-difluorocyclopropanes are versatile substrates for a variety of other transformations.
Carbonylation: Palladium-catalyzed carbonylation reactions of gem-difluorocyclopropanes can provide access to fluorinated carbonyl compounds. These reactions often proceed via ring-opening to form a fluoroallyl palladium intermediate, which is then intercepted by carbon monoxide. rsc.orgrsc.orgresearchgate.net
Dehalogenation: Reductive dehalogenation of the C-F bonds in the difluorocyclopropane ring is a challenging transformation but can be achieved under specific electrochemical conditions, leading to ring cleavage and hydrodefluorination. acs.org Dehydrohalogenation of halocyclopropanes is a known route to cyclopropenes. acs.org
Annulation Reactions: Gem-difluorocyclopropanes can act as three-carbon building blocks in annulation reactions to construct larger ring systems. researchgate.netbeilstein-journals.org These reactions often involve a transition-metal-catalyzed ring-opening followed by a cycloaddition with a suitable partner. For example, [3+2] cycloaddition reactions have been developed to synthesize gem-difluorinated cyclopentanes. rsc.orgresearchgate.net
| Reaction Type | Description | Resulting Products |
| Carbonylation | Insertion of carbon monoxide | Fluorinated carbonyl compounds |
| Dehalogenation | Removal of fluorine atoms | Monofluorinated or non-fluorinated products, often with ring-opening |
| Annulation | Use as a C3-synthon in ring-forming reactions | Fused or spirocyclic compounds (e.g., difluorocyclopentanes) |
Reductive Defluorination and Fluorine Atom Manipulation
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under appropriate catalytic conditions, the C-F bonds in gem-difluorocyclopropanes can be selectively cleaved. This process, known as reductive defluorination, often proceeds via a ring-opening of the strained cyclopropane, followed by functionalization. These transformations constitute a powerful method for creating monofluorinated alkene scaffolds from readily available starting materials. semanticscholar.org
A key advancement in this area is the concept of "fluorine atom manipulation," where a fluorine atom cleaved from the cyclopropane ring is re-utilized as a nucleophile within the same reaction. This approach maximizes atom economy, incorporating both the fluoroallyl fragment and a fluorine atom into the final product. rsc.orgglobethesis.com Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving these sophisticated transformations. rsc.org
Key Research Findings in Fluorine Manipulation:
Palladium-catalyzed Fluorinative Bifunctionalization: Researchers have developed Pd-catalyzed reactions where gem-difluorocyclopropanes react with substrates like ketenes or aziridines. globethesis.com In these processes, the cyclopropane ring opens, and one fluorine atom is transferred to the substrate, achieving 100% atom economy for the fluorine atoms. rsc.orgglobethesis.com For example, reaction with ketenes yields α-fluoroallyl acyl fluorides. globethesis.com
Rhodium-catalyzed Carbofluorination: Rhodium catalysts have been employed for the carbofluorination of alkenes, where the gem-difluorocyclopropane serves as both an allyl surrogate and a fluorine source. rsc.org This method efficiently constructs secondary and tertiary fluorides through a C-F bond cleavage and reformation process. rsc.org
Electro-reductive Carboxylation: In a transition-metal-free approach, electrochemical conditions can be modulated to achieve regiodivergent defluorinative carboxylation of gem-difluorocyclopropanes using CO2 as a C1 source. rsc.org This green chemistry method produces either branched or linear monofluoroalkene carboxylic acids with high selectivity. rsc.org
| Transformation | Catalyst/Conditions | Substrate | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Fluorinative Bifunctionalization | Palladium | Ketenes | α-Fluoroallyl acyl fluorides | 100% fluorine atom economy | globethesis.com |
| Fluorinative Bifunctionalization | Palladium | Aziridines/Azetidines | β,β′- or β,γ-Bisfluorinated amines | Incorporates both 2-fluoroallyl group and F atom | rsc.orgglobethesis.com |
| Carbofluorination | Rhodium | Alkenes | Secondary/Tertiary fluorides | Recycling of fluorine via C-F cleavage/reformation | rsc.org |
| Defluorinative Carboxylation | Electrochemical | CO₂ | Monofluoroalkene carboxylic acids | Transition-metal-free, exclusive regioselectivity | rsc.org |
Chemoselectivity and Regioselectivity in Multi-Functionalized Derivatives
The reactivity of gem-difluorocyclopropane derivatives is heavily influenced by their unique structural properties. The presence of two fluorine atoms increases the ring-strain energy to approximately 42.4 kcal/mol (compared to 27.1 kcal/mol for cyclopropane) and alters the bond characteristics within the ring. rsc.org Specifically, the distal C-C bond (opposite the CF2 group) is lengthened and weakened, making it the preferential site for cleavage in ring-opening reactions. rsc.orgbeilstein-journals.org This inherent structural bias is the foundation for the high regioselectivity observed in many transformations.
Chemoselectivity—the ability to react with one functional group in the presence of others—can be exquisitely controlled in these systems, often through the strategic choice of catalyst and ligands. A prime example is the palladium-catalyzed defluorinative functionalization with ketones. By tuning the N-heterocyclic carbene (NHC) ligand, the reaction outcome can be diverted to produce completely different molecular scaffolds from the same starting materials. nih.govsemanticscholar.orgrsc.org
Ligand-Controlled Selectivity:
Regioselectivity: The reaction between gem-difluorocyclopropanes and ketone enolates can be directed to achieve exclusive α-alkylation, a pattern that is challenging to obtain via conventional methods. nih.govrsc.org This is achieved through an inner-sphere reductive elimination mechanism. rsc.org
Chemoselectivity: The choice of ligand dictates the final product.
Using a bulky, sterically demanding ligand like IHept results in a mono-defluorinative alkylation, yielding mono-fluorinated terminal alkenes. semanticscholar.orgrsc.org
Switching to a subtly less bulky ligand like SIPr facilitates not only the initial C(sp³)–F cleavage but also enables a subsequent C–O bond formation reaction with the newly formed C(sp²)–F bond, leading to the synthesis of furans. semanticscholar.orgrsc.org
| Catalyst System | Reactants | Product Type | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Pd / IHept | gem-Difluorocyclopropane + Ketone | Mono-fluorinated terminal alkene | Regioselective α-alkylation and mono-defluorination | semanticscholar.orgrsc.org |
| Pd / SIPr | gem-Difluorocyclopropane + Ketone | Furan | Chemodivergent; facilitates subsequent C-O bond formation | semanticscholar.orgrsc.org |
Computational Chemistry and Theoretical Studies on Reaction Pathways and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms and predicting the selectivity of transformations involving gem-difluorocyclopropane derivatives. chimia.ch These theoretical studies provide critical insights into transition states, reaction intermediates, and the electronic factors that govern experimental outcomes. rsc.orgresearchgate.net
Key Insights from Computational Studies:
Ring-Opening Mechanism: Theoretical calculations confirm that the initial step in many catalytic reactions is the cleavage of the weakened distal C-C bond. rsc.org The proposed mechanism often involves the oxidative addition of a Pd(0) catalyst, which leads to a C-C bond activation and subsequent C-F bond cleavage to form an allyl-Pd(II) complex. rsc.org
Origin of Selectivity: DFT calculations have been used to elucidate the origins of selectivity in various reactions. For instance, in the nickel-catalyzed cross-coupling with aryl boronic acids, DFT studies revealed that the energy barrier to form the linear product is lower than that for the branched product, explaining the observed linear selectivity. rsc.org This difference was attributed to steric hindrance in the transition state. rsc.org
Validation of Intermediates: The mechanism for fluorinative bifunctionalization reactions has been investigated using DFT, which supported the proposed pathway wherein ketenes react first with a 2-fluorinated allyl palladium intermediate, followed by reductive elimination. globethesis.com
Enantioselectivity: In asymmetric reactions, DFT calculations can explain the origin of high enantioselectivity by identifying key non-covalent interactions between the catalyst, ligand, and substrate in the transition state. rsc.org
| Area of Study | Computational Method | Key Finding | Experimental Correlation | Reference |
|---|---|---|---|---|
| Reaction Mechanism | DFT | Confirmed C-C bond activation followed by C-F cleavage via an allyl-Pd(II) complex. | Explains the formation of ring-opened products. | rsc.org |
| Regioselectivity | DFT | Calculated energy barriers showed a preference for linear vs. branched products due to steric hindrance. | Matches the observed high linear selectivity in Ni-catalyzed cross-couplings. | rsc.org |
| Fluorine Transfer | DFT | Validated a mechanism involving a 2-fluorinated allyl palladium intermediate. | Supports the observed 100% atom economy in fluorinative bifunctionalizations. | globethesis.com |
| Enantioselectivity | DFT | Identified stabilizing non-covalent interactions in the transition state of asymmetric catalysis. | Explains the high enantiomeric excess observed in certain Pd/Ni dual-catalyzed reactions. | rsc.org |
Applications of 1r 2,2 Difluorocyclopropanamine As a Chiral Building Block in Asymmetric Synthesis
Construction of Chiral Drug Intermediates
The incorporation of fluorinated cyclopropane (B1198618) moieties is an increasingly important strategy in medicinal chemistry. nih.govnih.gov The unique combination of the cyclopropane ring's rigidity and the electronic effects of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. (1R)-2,2-Difluorocyclopropanamine serves as a key chiral building block, allowing for the direct introduction of a stereochemically defined difluorocyclopropyl group into potential drug candidates.
The production of single-enantiomer chiral intermediates is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov Using an enantiopure starting material like (1R)-2,2-Difluorocyclopropanamine ensures that the desired stereochemistry is maintained throughout the synthetic sequence, avoiding costly and complex chiral separation steps later on. mdpi.com
Research has shown that fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine can act as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov The synthesis of such compounds often relies on the construction of the chiral cyclopropane ring. By utilizing (1R)-2,2-Difluorocyclopropanamine, medicinal chemists can readily synthesize a variety of derivatives for structure-activity relationship (SAR) studies, where the amine group acts as a handle for further chemical modification. This approach facilitates the development of new therapeutic agents for CNS disorders. nih.gov
Table 1: Examples of Drug Scaffolds Incorporating Fluorinated Cyclopropanes This table is illustrative and provides examples of the types of structures where (1R)-2,2-Difluorocyclopropanamine could be a valuable intermediate.
| Drug/Scaffold Class | Therapeutic Area | Role of Fluorinated Cyclopropane |
|---|---|---|
| Serotonin Receptor Agonists | CNS Disorders | Enhance potency, selectivity, and metabolic stability |
| Dipeptidyl peptidase-4 (DPP-4) inhibitors | Diabetes | Mimic proline, improve oral bioavailability |
| Hepatitis C virus (HCV) NS3/4A protease inhibitors | Antiviral | Provide conformational rigidity for optimal binding |
Synthesis of Enantiopure Fluorinated Analogues of Bioactive Molecules
The substitution of hydrogen atoms with fluorine is a common strategy to enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. nih.govnih.gov (1R)-2,2-Difluorocyclopropanamine is an ideal starting material for creating enantiopure fluorinated analogues of existing drugs or natural products. Its defined stereochemistry is directly transferred to the target molecule, ensuring enantiomeric purity.
The synthesis of separate enantiomers of related compounds, such as 2,2-difluoro-1-aminocyclopropanecarboxylic acid, has been achieved using lipase-catalyzed methods, underscoring the importance of accessing these chiral building blocks in their enantiopure forms. beilstein-journals.org By starting with (1R)-2,2-Difluorocyclopropanamine, chemists can bypass the need for enzymatic resolution and directly incorporate the fluorinated cyclopropylamine (B47189) motif.
For example, many bioactive peptides and small molecules contain proline or cyclopropylamine fragments. By replacing these fragments with the (1R)-2,2-difluorocyclopropylamine moiety, novel analogues with potentially improved properties can be generated. The fluorine atoms can block sites of oxidative metabolism and alter the acidity of the amine group, which can lead to improved pharmacokinetic profiles and enhanced biological activity. nih.gov
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. rsc.org The amine functionality of (1R)-2,2-Difluorocyclopropanamine makes it a promising scaffold for the development of new classes of chiral ligands. While direct applications are still emerging, the synthetic potential is significant.
The primary amine can be readily transformed into a variety of coordinating groups. For instance:
Phosphine Ligands: Reaction with chlorophosphines (e.g., Ph2PCl) could yield novel P,N-ligands. The rigidity of the difluorocyclopropane backbone would create a well-defined chiral pocket around the metal center, potentially inducing high enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation.
Oxazoline (B21484) Ligands: The amine can be a starting point for constructing chiral oxazoline rings, leading to ligands analogous to the widely used PyBOX or PhBOX types.
Salen-type Ligands: Condensation with salicylaldehyde (B1680747) derivatives would produce chiral salen-type ligands, which are highly effective in a variety of asymmetric transformations.
The design of such ligands benefits from the unique stereoelectronic properties of the (1R)-2,2-difluorocyclopropane unit. The strong C-F bonds create a sterically defined and electron-withdrawing environment that can influence the catalytic activity and selectivity of the coordinated metal. The development of ligands from building blocks like [2.2]paracyclophane has demonstrated the value of using rigid chiral scaffolds to create effective catalysts for asymmetric reactions.
Applications in Natural Product Synthesis
Natural products containing cyclopropane rings are a diverse class of molecules with fascinating structures and important biological activities. rsc.org The total synthesis of these complex molecules often requires innovative strategies for constructing the three-membered ring with precise stereocontrol. rsc.orgpurdue.edu
While naturally occurring organofluorine compounds are rare, the synthesis of fluorinated analogues of natural products is a powerful tool for enhancing their therapeutic potential. researchgate.net (1R)-2,2-Difluorocyclopropanamine can be used as a chiral building block to create fluorinated versions of cyclopropane-containing natural products. This approach allows chemists to probe the biological mechanism of the natural product and potentially develop more potent or stable drug candidates.
Development of Novel Organofluorine Compounds with Defined Stereochemistry
The field of organofluorine chemistry continues to expand, driven by the unique properties that fluorine imparts upon organic molecules. researchgate.net (1R)-2,2-Difluorocyclopropanamine is a versatile platform for the development of novel organofluorine compounds where the stereochemistry is precisely controlled from the outset.
The amine group serves as a versatile synthetic handle for diversification. It can undergo a wide range of chemical transformations, including:
Alkylation and arylation to introduce new substituents.
Acylation to form amides.
Reductive amination to connect with carbonyl-containing molecules.
Participation in multicomponent reactions to rapidly build molecular complexity.
This versatility allows for the creation of libraries of novel compounds built around the chiral difluorocyclopropane core. These compounds are valuable for screening in drug discovery programs and for developing new materials with unique properties. The combination of the strained ring, the gem-difluoro substitution, and the defined stereocenter makes (1R)-2,2-Difluorocyclopropanamine a powerful tool for creating the next generation of organofluorine compounds. nih.gov
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of chiral difluorocyclopropylamines is an area of active development, with a strong emphasis on improving sustainability and efficiency. Traditional methods for creating difluorocyclopropanes often require harsh conditions, such as high temperatures, or the use of expensive and hazardous reagents like Seyferth's reagent (phenyl(trifluoromethyl)mercury). beilstein-journals.org Modern research is pivoting towards greener alternatives that offer better atom economy, reduced waste, and milder reaction conditions.
Future advancements are expected to focus on:
Catalytic Asymmetric Synthesis: While methods exist for the enantioselective synthesis of fluorinated cyclopropanes, expanding the scope and improving the efficiency of catalytic systems is a primary goal. researchgate.net This includes the development of novel catalysts based on abundant transition metals or organocatalysts to achieve high enantioselectivity in the cyclopropanation step. nih.gov
Biocatalysis: The use of enzymes, such as engineered myoglobin-based catalysts or transaminases, presents a highly sustainable route to chiral amines. researchgate.netrsc.org Biocatalytic methods can offer exceptional enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. rsc.orgrsc.org Research is ongoing to discover or engineer enzymes capable of directly producing (1R)-2,2-Difluorocyclopropanamine or its precursors with high efficiency. acs.org
C-H Functionalization: Directing the difluorocyclopropanation of molecules via C-H activation would represent a significant leap in synthetic efficiency by reducing the need for pre-functionalized starting materials.
Exploration of Novel Reactivity Patterns for the Difluorocyclopropane Ring
The gem-difluoro group significantly influences the reactivity of the cyclopropane (B1198618) ring, making it susceptible to a variety of transformations not readily observed in its non-fluorinated counterparts. beilstein-journals.org The high ring strain combined with the strong electron-withdrawing nature of the fluorine atoms activates the C-C bonds for cleavage. rsc.org Emerging research is focused on harnessing this unique reactivity to synthesize novel fluorinated compounds. rsc.orgrsc.org
Key areas of exploration include:
Ring-Opening Reactions: The ring-opening of gem-difluorocyclopropanes is a powerful strategy for accessing diverse fluorinated scaffolds. rsc.org Research is exploring transition metal-catalyzed ring-opening cross-coupling reactions to form valuable monofluoroalkenes. rsc.org These transformations can proceed with or without cleavage of a C-F bond, offering multiple pathways to different products. rsc.org
[3+2] Cycloadditions: Gem-difluorocyclopropenes can participate in dipolar cycloaddition reactions to create complex, fluorinated bicyclic systems, which are of interest in medicinal chemistry due to their three-dimensional structures. researchgate.net
Oxidative Ring-Opening: The oxidative ring-opening of aminocyclopropanes can generate 1,3-dielectrophilic intermediates, which can then be trapped by various nucleophiles to create 1,3-difunctionalized products. epfl.chresearchgate.net Applying these methods to difluorinated aminocyclopropanes could provide access to new classes of organofluorine compounds.
| Reactivity Pattern | Description | Potential Products | Key Catalyst/Reagent |
|---|---|---|---|
| Transition Metal-Catalyzed Ring-Opening | Cleavage of a C-C bond in the cyclopropane ring, often coupled with the formation of a new C-C or C-heteroatom bond. Can involve C-F bond cleavage. rsc.orgrsc.org | Monofluoroalkenes, fluorinated enynes, β-fluoroalkenes. nih.govrsc.org | Palladium, Rhodium, Nickel complexes. rsc.org |
| [3+2] Cycloaddition | Reaction of a difluorocyclopropene with a dipole (e.g., azomethine ylide) to form a five-membered ring fused to the cyclopropane. researchgate.net | Fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.net | Lewis acids or thermal conditions. |
| Oxidative Ring-Opening | Formation of a 1,3-dielectrophilic intermediate from an aminocyclopropane via oxidation, allowing for sequential addition of two different nucleophiles. epfl.chsnnu.edu.cn | 1,3-difunctionalized propylamines. epfl.chsnnu.edu.cn | Hypervalent iodine reagents (e.g., NIS). researchgate.net |
| Acid-Promoted Ring-Opening/Cyclization | Ring-opening of a gem-difluorocyclopropyl ketone followed by cyclization with a nitrile to form a heterocyclic system. nih.gov | 2-Fluoropyrroles. nih.gov | Trifluoromethanesulfonic acid (CF3SO3H). nih.gov |
Expansion of Applications in Diverse Fields Beyond Pharmaceuticals
While the primary application of (1R)-2,2-Difluorocyclopropanamine hydrochloride is as a key intermediate in pharmaceuticals, its unique properties suggest potential uses in other high-value sectors. The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, which are desirable traits in agrochemicals and materials science. beilstein-journals.orgresearchgate.net
Future directions for application include:
Agrochemicals: Fluorinated compounds constitute a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netsci-hub.se The difluorocyclopropylamine motif could be incorporated into new pesticide designs to enhance their potency, selectivity, and environmental persistence profile. researchgate.net
Materials Science: The high polarity and unique conformational properties of fluorinated cyclopropanes make them attractive building blocks for advanced materials. beilstein-journals.orgbeilstein-journals.org There is potential for developing liquid crystals, specialized polymers, or ion carriers based on derivatives of (1R)-2,2-Difluorocyclopropanamine hydrochloride. beilstein-journals.orgbeilstein-journals.org
Chemical Biology: As a constrained analog of other amino compounds, fluorinated cyclopropylamines can be used as chemical probes to study enzyme mechanisms or protein-ligand interactions. nih.gov
| Field | Potential Application | Key Properties Conferred by the Difluorocyclopropane Moiety |
|---|---|---|
| Agrochemicals | Active ingredients in novel herbicides, insecticides, or fungicides. researchgate.net | Enhanced biological activity, metabolic stability, and modified lipophilicity for better transport. researchgate.netresearchgate.net |
| Materials Science | Components of liquid crystals, functional polymers, or ion-transporting materials. beilstein-journals.orgbeilstein-journals.org | High polarity, unique dipole moment, conformational rigidity, and thermal stability. beilstein-journals.org |
| Chemical Probes | Tools for studying enzyme active sites and biological pathways. nih.gov | Structural rigidity, unique stereoelectronics, and utility as a bioisostere. |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives
The characterization of complex organofluorine compounds presents unique challenges. As more sophisticated derivatives of (1R)-2,2-Difluorocyclopropanamine hydrochloride are synthesized, advanced analytical techniques become crucial for their unambiguous structural elucidation.
The key methodologies in this area are:
19F NMR Spectroscopy: This is the most powerful tool for characterizing fluorinated molecules. nih.gov Its high sensitivity and wide chemical shift range allow for detailed structural analysis, even in complex mixtures. nih.govrsc.org New 19F-centered NMR techniques are being developed that use fluorine as the focal point to determine the complete structure of a molecule without requiring separation from a mixture. researchgate.netrsc.org
Computational Chemistry: Density Functional Theory (DFT) and other quantum-chemical methods are increasingly used to predict 19F NMR chemical shifts with high accuracy. rsc.orgresearchgate.netrsc.org This synergy between computational and experimental data is invaluable for confirming structures and understanding the conformational preferences of fluorinated molecules. beilstein-journals.orgnih.gov
Mass Spectrometry: High-resolution mass spectrometry is essential for determining the elemental composition of new derivatives and for identifying metabolites or degradation products in various studies.
| Technique | Application for (1R)-2,2-Difluorocyclopropanamine Derivatives | Key Advantages |
|---|---|---|
| 19F NMR Spectroscopy | Confirming the presence and chemical environment of fluorine atoms; determining stereochemistry through coupling constants. nih.govjeol.com | High sensitivity, wide chemical shift dispersion, ability to analyze complex mixtures. rsc.orgresearchgate.net |
| Computational Prediction (DFT) | Predicting 19F chemical shifts to aid in spectral assignment; modeling molecular conformations and electronic properties. rsc.orgnih.gov | Provides structural and energetic insights that are difficult to obtain experimentally; complements experimental data. researchgate.net |
| 2D NMR Techniques (e.g., HMBC, HOESY) | Elucidating the complete carbon and proton framework and establishing through-space connectivities. jeol.com | Provides unambiguous assignment of complex molecular structures. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula confirmation; fragmentation analysis for structural insights. | High accuracy and sensitivity for molecular formula verification. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of new chemical entities has driven the adoption of flow chemistry and automated platforms in the pharmaceutical and chemical industries. researchgate.netatomfair.com These technologies offer significant advantages in terms of safety, reproducibility, and scalability. nih.govrsc.org
The application of these platforms to the synthesis of (1R)-2,2-Difluorocyclopropanamine hydrochloride and its derivatives is a major future direction:
Continuous-Flow Synthesis: Converting batch syntheses to continuous-flow processes can improve reaction control, reduce reaction times, and enhance safety, especially for handling hazardous reagents or intermediates. nih.govrsc.org Flow chemistry is particularly well-suited for biocatalytic transformations and multi-step sequences. rsc.orgacs.org
Automated Synthesis Platforms: Integrating flow reactors with robotic systems allows for the automated, high-throughput synthesis of libraries of derivatives. biovanix.cominnovationnewsnetwork.com These platforms can autonomously vary reaction parameters to optimize conditions or create a diverse set of analogs for biological screening. researchgate.net This approach, sometimes combined with solid-phase synthesis, accelerates the drug discovery and lead optimization process significantly. innovationnewsnetwork.comnus.edu.sg
The integration of artificial intelligence and machine learning with these automated systems promises to create intelligent platforms that can predict optimal reaction conditions and even design new synthetic routes, further accelerating innovation in this field. researchgate.netbiovanix.com
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R)-2,2-Difluorocyclopropanamine hydrochloride synthesis?
Synthesis typically involves asymmetric cyclopropanation using chiral catalysts (e.g., ruthenium-BINAP complexes) to enforce stereocontrol. Key steps include:
- Friedel-Crafts acylation to introduce fluorine substituents.
- Enantiospecific carbonyl reduction to establish the (1R) configuration.
- Hofmann degradation for amine formation, followed by HCl salt precipitation .
Optimization requires monitoring reaction parameters (temperature, solvent polarity) via HPLC to ensure >95% enantiomeric excess .
Q. Which spectroscopic methods are most reliable for structural confirmation and purity assessment?
- NMR : NMR identifies fluorine environments (δ -120 to -140 ppm for geminal difluoro groups) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) quantify purity and detect impurities (e.g., diastereomers) .
- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for chiral validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Store at -20°C in airtight containers under nitrogen to minimize hydrolysis .
Advanced Research Questions
Q. How does the compound’s stability in biological matrices (e.g., plasma, urine) influence pharmacokinetic studies?
Stability assays show:
| Matrix | Temperature | Stability Duration | Degradation (%) |
|---|---|---|---|
| Plasma | 37°C | 48 hours | <5% |
| Urine | 37°C | 48 hours | ~11% |
| Plasma | -20°C (6 months) | ~70% degradation | 30% |
| Degradation is accelerated by microbial activity (e.g., E. coli), necessitating preservatives (e.g., sodium azide) for long-term storage . |
Q. What methodologies are effective for resolving enantiomeric impurities during scale-up?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol gradients.
- Kinetic resolution : Employ lipase-mediated acyl transfer to selectively modify undesired enantiomers .
- Crystallization-induced asymmetric transformation (CIAT) : Leverage differential solubility of diastereomeric salts (e.g., D-mandelate) .
Q. How can in vitro assays be designed to evaluate interactions with neurological targets (e.g., monoamine transporters)?
- Radioligand binding assays : Use -labeled analogs to measure affinity () for serotonin/dopamine transporters.
- Functional uptake assays : HEK293 cells expressing human transporters quantify inhibition potency (IC) via fluorescence .
- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations to assess metabolic stability .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during industrial-scale synthesis?
- Process analytical technology (PAT) : Real-time monitoring of reaction intermediates via inline FTIR.
- Design of experiments (DoE) : Optimize parameters (e.g., pH, catalyst loading) using response surface methodology .
- Quality-by-design (QbD) : Implement control strategies for critical quality attributes (CQAs) like residual solvents .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activity across studies?
- Source validation : Cross-check purity data (e.g., HPLC chromatograms) from suppliers (e.g., Toronto Research Chemicals) .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Pool data from PubChem and EPA DSSTox to identify trends in structure-activity relationships (SAR) .
Q. What analytical approaches reconcile conflicting stability data under varying storage conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf life at 25°C from high-temperature data .
Specialized Applications in Pharmaceutical Research
Q. How is this compound utilized in impurity profiling for APIs like Ticagrelor?
As a chiral impurity reference standard, it aids in:
Q. What role does fluorination play in enhancing target binding affinity?
The geminal difluoro group:
- Electron-withdrawing effects : Stabilize transition states in enzyme-substrate interactions.
- Lipophilicity modulation : LogP increases by ~0.5 units, improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
